1-methyl-N-(3-methylpyridin-2-yl)-1H-indole-5-carboxamide

Indole carboxamide SAR Peptidoleukotriene antagonists Positional isomer pharmacology

1-Methyl-N-(3-methylpyridin-2-yl)-1H-indole-5-carboxamide (CAS 1219581-40-4, molecular formula C₁₆H₁₅N₃O, MW 265.31 g/mol) is a fully substituted indole-5-carboxamide derivative featuring three key structural elements: N1-methylation on the indole core, a carboxamide at the indole 5-position, and a direct N-aryl amide linkage to a 3-methylpyridin-2-yl terminus. The indole-5-carboxamide scaffold is a validated pharmacophore that has yielded potent ligands across multiple therapeutically relevant target classes, including GnRH receptor antagonists, p38α MAP kinase inhibitors, and subnanomolar MAO-B inhibitors.

Molecular Formula C16H15N3O
Molecular Weight 265.31 g/mol
Cat. No. B4510664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-N-(3-methylpyridin-2-yl)-1H-indole-5-carboxamide
Molecular FormulaC16H15N3O
Molecular Weight265.31 g/mol
Structural Identifiers
SMILESCC1=C(N=CC=C1)NC(=O)C2=CC3=C(C=C2)N(C=C3)C
InChIInChI=1S/C16H15N3O/c1-11-4-3-8-17-15(11)18-16(20)13-5-6-14-12(10-13)7-9-19(14)2/h3-10H,1-2H3,(H,17,18,20)
InChIKeyKBASXQASKCCESC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-N-(3-methylpyridin-2-yl)-1H-indole-5-carboxamide (CAS 1219581-40-4): Structural Identity and Pharmacological Context for Procurement Evaluation


1-Methyl-N-(3-methylpyridin-2-yl)-1H-indole-5-carboxamide (CAS 1219581-40-4, molecular formula C₁₆H₁₅N₃O, MW 265.31 g/mol) is a fully substituted indole-5-carboxamide derivative featuring three key structural elements: N1-methylation on the indole core, a carboxamide at the indole 5-position, and a direct N-aryl amide linkage to a 3-methylpyridin-2-yl terminus . The indole-5-carboxamide scaffold is a validated pharmacophore that has yielded potent ligands across multiple therapeutically relevant target classes, including GnRH receptor antagonists, p38α MAP kinase inhibitors, and subnanomolar MAO-B inhibitors [1][2]. This specific compound resides within a chemical space defined by its unique combination of substitution pattern, amide connectivity, and pyridine ring methylation, which collectively distinguish it from close positional isomers and regioisomeric amide analogs available in commercial screening libraries.

Why 1-Methyl-N-(3-methylpyridin-2-yl)-1H-indole-5-carboxamide Cannot Be Interchanged with Positional Isomers or Regioisomeric Analogs


Within the indole-carboxamide chemical space, even minor structural perturbations produce pronounced pharmacological divergence. The carboxamide position on the indole ring (5- vs 6-) is a critical determinant of both in vitro potency and oral bioavailability: in the peptidoleukotriene antagonist series, transposition of the carboxamide from the 5- to the 6-position altered in vitro potency approximately 10-fold and substantially reduced oral activity in guinea pigs [1]. Similarly, the nature of the amide linkage—direct N-aryl attachment to the pyridine ring versus an N-alkyl methylene-bridged connection—governs conformational rigidity, hydrogen-bonding geometry, and target complementarity; the GnRH antagonist series demonstrated that tertiary amide topology is a dominant driver of functional antagonist activity, with branched or cyclic amides strongly preferred [2]. The N1-methyl group on indole further modulates metabolic stability and receptor binding pocket occupancy. Consequently, substituting this compound with its 6-carboxamide positional isomer (CAS 1246045-74-8), an N-(pyridin-2-ylmethyl) regioisomer (CAS 1219584-53-8), or a des-methyl analog carries a high probability of altering or abolishing target engagement in any given assay system.

Quantitative Differentiation Evidence for 1-Methyl-N-(3-methylpyridin-2-yl)-1H-indole-5-carboxamide Versus Closest Analogs


Carboxamide Positional Specificity: 5-Substitution Versus 6-Substitution on the Indole Core

The 5-carboxamide substitution pattern on the indole ring yields pharmacologically distinct outcomes compared to the 6-carboxamide positional isomer (1-methyl-N-(3-methylpyridin-2-yl)-1H-indole-6-carboxamide, CAS 1246045-74-8). In a well-characterized peptidoleukotriene antagonist series where both 5- and 6-carboxamide indoles were systematically compared, the 5-carboxamide isomer 5a exhibited approximately 10-fold greater in vitro potency than the corresponding indole amide comparator, and the orally administered 5-carboxamide derivatives demonstrated substantially higher in vivo activity in a guinea pig asthma model [1]. This positional effect arises from divergent vectors of the carboxamide group relative to the indole plane, which orient the amide substituent into different receptor subpockets. The target compound specifically locks the carboxamide at the indole 5-position, a geometry that has been independently validated across GnRH antagonist [2] and MAO-B inhibitor [3] chemotypes as productive for high-affinity target engagement.

Indole carboxamide SAR Peptidoleukotriene antagonists Positional isomer pharmacology

Amide Linkage Architecture: Direct N-Aryl (Pyridin-2-yl) Versus N-Alkyl (Pyridin-2-ylmethyl) Connectivity

The target compound employs a direct N-aryl amide bond connecting the indole-5-carboxamide carbonyl to the 2-amino position of the 3-methylpyridine ring. This contrasts with the regioisomeric N-(pyridin-2-ylmethyl) analog (CAS 1219584-53-8), which inserts a methylene spacer to create an N-alkyl amide. The direct N-aryl linkage produces a substantially different conformational profile: the amide NH is directly conjugated to the pyridine π-system, altering both the pKa of the amide NH (increased acidity due to aryl electron withdrawal) and restricting rotational freedom compared to the N-alkyl variant. In the indole-5-carboxamide GnRH antagonist series, functional antagonist activity exhibited heightened sensitivity to amide topology, with a strong preference for branched or cyclic tertiary amides [1]. The direct N-aryl amide topology of the target compound positions the pyridine ring in a distinct geometric relationship to the indole core compared to N-alkyl-linked analogs, affecting both pharmacophore presentation and metabolic vulnerability (N-aryl amides are generally more resistant to amidase-mediated hydrolysis than N-alkyl amides).

Amide bond geometry N-aryl vs N-alkyl carboxamide GnRH receptor antagonist SAR

N1-Methyl Indole Substitution: Impact on Pharmacological Profile Versus Des-Methyl and Alternative N1-Substituted Analogs

The N1-methyl group on the indole core of the target compound is a non-trivial structural feature with established pharmacological consequences. In the indole-5-carboxamide MAO-B inhibitor series, N1-methylation was a key structural variable: the most potent derivative, N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide (PSB-1410, no N1 substitution), achieved an IC₅₀ of 0.227 nM against human MAO-B with >5,700-fold selectivity over MAO-A [1]. The corresponding N1-methyl indazole analog PSB-1491 (IC₅₀ = 0.386 nM, >25,000-fold selectivity) demonstrated that N1-alkylation modulates both potency and selectivity ratios [1]. In the peptidoleukotriene antagonist series, N-methyl substitution on the indole was part of the optimized pharmacophore, with transposed amide analogs incorporating N-ethyl substitution achieving subnanomolar binding affinity (Kd) and oral bioavailability of 28% in rats [2]. The N1-methyl group also eliminates an H-bond donor site (indole NH), reducing polar surface area and potentially enhancing membrane permeability relative to des-methyl analogs.

Indole N1-substitution Metabolic stability MAO-B inhibitor SAR

3-Methyl Substituent on the Pyridine Terminus: Steric and Electronic Differentiation from Unsubstituted Pyridine Analogs

The 3-methyl group on the pyridin-2-yl terminus of the target compound introduces steric bulk and electron-donating character ortho to the pyridine nitrogen, differentiating this compound from unsubstituted pyridin-2-yl and other pyridine regioisomers. In the GnRH antagonist series bearing a pyridine side-chain terminus, the structure-activity relationship was highly sensitive to substitution on the terminal heterocycle: certain branched or cyclic tertiary amides were strongly preferred for functional antagonism, and alkylation of the side-chain secondary amine had generally unfavorable effects [1]. The 3-methyl substituent increases the electron density of the pyridine ring (σₘ for CH₃ ≈ −0.07), modestly raising the pKa of the pyridine nitrogen and altering its H-bond acceptor capacity. This substitution pattern also creates a steric environment adjacent to the amide linkage that may influence the dihedral angle between the amide plane and the pyridine ring, affecting the three-dimensional presentation of the pyridine nitrogen to target binding pockets.

Pyridine substitution SAR Steric effects GnRH antagonist pharmacophore

Indole-5-Carboxamide Scaffold Versatility Across Therapeutically Distinct Target Classes

The indole-5-carboxamide core has been independently validated as a productive scaffold across structurally and mechanistically unrelated target classes, establishing it as a versatile pharmacophore for probe and lead discovery. Key quantitative benchmarks from the class include: (i) p38α MAP kinase inhibition by SD-169 (1H-indole-5-carboxamide, CAS 1670-87-7) with IC₅₀ = 3.2 nM and 38-fold selectivity over p38β (IC₅₀ = 122 nM) ; (ii) MAO-B inhibition by PSB-1410 (N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide) with IC₅₀ = 0.227 nM and >5,700-fold selectivity over MAO-A [1]; and (iii) potent GnRH receptor antagonism by indole-5-carboxamides bearing a pyridine side-chain terminus, with potent activity in both binding and functional assays [2]. The target compound, bearing a unique combination of N1-methyl, 5-carboxamide, and N-(3-methylpyridin-2-yl) substitution, represents a structurally differentiated entry point into this pharmacophore space, distinct from the mono-substituted or des-methyl analogs for which the above quantitative data have been reported.

Indole-5-carboxamide pharmacophore Multi-target scaffold p38α MAPK MAO-B GnRH receptor

Computed Physicochemical Differentiation: N-Aryl Versus N-Alkyl Amide Regioisomers

The target compound and its closest N-alkyl regioisomer (1-methyl-N-(pyridin-2-ylmethyl)-1H-indole-5-carboxamide, CAS 1219584-53-8) share identical molecular formula (C₁₆H₁₅N₃O) and molecular weight (265.31 g/mol) yet differ in computed physicochemical properties due to the distinct amide connectivity. The direct N-aryl amide in the target compound confers greater conformational rigidity and reduced number of rotatable bonds compared to the N-alkyl methylene-bridged variant. The amide NH in the N-aryl compound is electronically differentiated by conjugation with the pyridine π-system, which can be expected to alter the compound's hydrogen-bond donor capacity (a key determinant of both target binding and membrane permeability). Both compounds comply with Lipinski's Rule of Five (MW < 500, HBA ≤ 3, HBD ≤ 1, calculated logP within acceptable range) . These subtle but real physicochemical differences mean the two regioisomers cannot be considered interchangeable even in the absence of target-specific activity data.

Physicochemical properties Lipophilicity Polar surface area Drug-likeness

Recommended Application Scenarios for 1-Methyl-N-(3-methylpyridin-2-yl)-1H-indole-5-carboxamide Based on Structural Differentiation Evidence


Kinase Inhibitor Screening Libraries Requiring 5-Carboxamide Indole Scaffolds with Pyridine Termini

For screening campaigns targeting ATP-binding pockets of kinases (e.g., p38α MAPK, where the indole-5-carboxamide SD-169 achieves IC₅₀ = 3.2 nM), this compound provides a structurally differentiated entry within a validated chemotype [1]. The combination of N1-methyl substitution and 3-methylpyridin-2-yl N-aryl amide is not represented in the benchmark indole-5-carboxamide kinase inhibitors (SD-169 lacks both features; PSB-1410 uses a 3,4-dichlorophenyl terminus rather than pyridine), making this compound suitable for diversity-oriented kinase panels where exploration of novel substitution vectors around a proven core is prioritized [2].

GPCR Antagonist SAR Exploration Leveraging the Pyridine Side-Chain Terminus Pharmacophore

The indole-5-carboxamide scaffold with a pyridine side-chain terminus is a validated pharmacophore for nonpeptide GnRH receptor antagonism, with potent activity demonstrated in both binding and functional assays [1]. This compound, bearing the pyridin-2-yl terminus as a direct N-aryl amide (rather than the N-aralkyl connectivity common in the published GnRH series), represents a topology-matched but connectivity-differentiated analog suitable for probing amide geometry requirements in GPCR antagonist SAR. The 3-methyl substituent on pyridine further distinguishes this compound from the unsubstituted pyridine variants originally reported [1].

Monoamine Oxidase B Inhibitor Lead Optimization with Non-Classical N-Substitution

The indole-5-carboxamide class has yielded some of the most potent MAO-B inhibitors known (PSB-1410, IC₅₀ = 0.227 nM, >5,700-fold selective over MAO-A) [1]. The published SAR has focused predominantly on N-phenyl and N-substituted phenyl carboxamide termini. This compound, incorporating a 3-methylpyridin-2-yl terminus, extends the chemotype into heteroaryl amide space not explored in the Tzvetkov et al. series, offering potential for altered selectivity profiles, CNS penetration characteristics, or off-target signatures distinct from the dichlorophenyl-substituted benchmark inhibitors.

Physicochemical and Metabolic Stability Comparator Studies of N-Aryl Versus N-Alkyl Amide Indole Carboxamides

As a matched molecular pair with its N-alkyl regioisomer (1-methyl-N-(pyridin-2-ylmethyl)-1H-indole-5-carboxamide, CAS 1219584-53-8), this compound enables direct head-to-head comparison of N-aryl versus N-alkyl amide connectivity on properties including microsomal stability, plasma protein binding, CYP inhibition, and passive permeability. Such paired compound studies are essential for establishing amide linkage design principles in medicinal chemistry programs where both potency optimization and ADME profile tuning are required.

Quote Request

Request a Quote for 1-methyl-N-(3-methylpyridin-2-yl)-1H-indole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.